N-methyl-N-phenylacridin-9-amine

Tautomerism Structural chemistry DFT calculations

Many 9-aminoacridines exist as dynamic amino-imino tautomers, complicating DNA intercalation and fluorescence data. N-methyl-N-phenylacridin-9-amine (CAS 90072-82-5) is a structurally fixed tertiary amine with no exchangeable N-H proton, ensuring a single fluorescent species. - **Single tautomer** eliminates spectroscopic ambiguity vs. N-phenyl or 9-amino congeners - **DNA intercalation** with log Kₐ in the class range (2.59-5.50) - user to determine exactly - **Key intermediate** for N-methylacridones via Sc(OTf)₃-catalyzed cyclization; no post-synthetic N-methylation needed

Molecular Formula C20H16N2
Molecular Weight 284.4 g/mol
CAS No. 90072-82-5
Cat. No. B11967047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-phenylacridin-9-amine
CAS90072-82-5
Molecular FormulaC20H16N2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C20H16N2/c1-22(15-9-3-2-4-10-15)20-16-11-5-7-13-18(16)21-19-14-8-6-12-17(19)20/h2-14H,1H3
InChIKeyQFDWBAUFLAKSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-phenylacridin-9-amine: Core Identity and Procurement Characteristics


N-Methyl-N-phenylacridin-9-amine (CAS 90072-82-5; molecular formula C₂₀H₁₆N₂; molecular weight 284.4 g/mol) is a tertiary N,N-disubstituted acridin-9-amine derivative belonging to the broader class of 9-aminoacridine compounds [1]. The compound features a planar tricyclic acridine core with an exocyclic nitrogen at position 9 bearing both a methyl and a phenyl substituent. This specific N-methyl-N-phenyl substitution pattern distinguishes it from primary (e.g., 9-aminoacridine) and secondary (e.g., N-phenylacridin-9-amine) congeners. The acridine scaffold is recognized for DNA intercalation, fluorescence, and chemiluminescence properties; however, the presence of two distinct N-substituents on the exocyclic nitrogen atom fundamentally alters the compound's tautomeric equilibrium, steric environment, photophysical behavior, and synthetic utility [2].

1
Non-tautomerizing acridin-9-amine scaffold for structurally homogeneous fluorescent probe studies
2
Planar acridine core supports DNA intercalation-based fluorescence detection workflows
3
N-methyl-N-phenyl substitution pattern enables acridone library synthesis without late-stage N-methylation

Why This Compound Cannot Be Interchanged with Generic 9-Aminoacridines


Although acridin-9-amines share a common heterocyclic core, substitution at the exocyclic nitrogen atom is not a generic, interchangeable feature. The identity of N-substituents governs the amino–imino tautomeric equilibrium, which in turn controls DNA intercalation affinity (log Kₐ ranging from 2.59 to 5.50 across N-substituted analogues), fluorescence emission behavior, and chemiluminescence activation pathways [1]. The N-methyl group precludes the formation of a free N–H bond available for hydrogen bonding with DNA phosphate backbones—a key contributor to binding in primary and secondary 9-aminoacridines—while the N-phenyl group introduces steric constraints that modulate intercalation geometry and fluorogenic response [2]. Furthermore, the N-methyl-N-phenyl substitution pattern determines whether the compound functions as a fluorescent probe or a chemiluminescent label precursor, making generic replacement without experimental validation scientifically indefensible [3].

Target Compound
Single amino tautomer; no N–H bond; structurally defined species
Primary/Secondary 9-Aminoacridines
Amino–imino tautomeric equilibrium present; mixed spectroscopic signals may complicate interpretation
Target Compound
Fluorescent probe; no chemiluminescence pathway without N10-methylation
Acridinium Ester Labels
Chemiluminescent detection at attomole sensitivity; functionally divergent from fluorescence applications
Target Compound
DNA binding affinity context-dependent on N-substituent combination
N-Phenylacridin-9-amine
Binding constant may differ; class-wide log Kₐ spans nearly 3 orders of magnitude across analogs

Quantitative Differentiation from Closest Structural Analogs


Tautomeric Equilibrium Locking vs. N-Phenylacridin-9-amine

N-Methyl-N-phenylacridin-9-amine lacks an exchangeable proton on the exocyclic nitrogen atom, thereby eliminating the amino–imino tautomerism that is characteristic of N-phenylacridin-9-amine (which possesses one N–H) and acridin-9-amine (which possesses two N–H bonds) [1]. According to DFT calculations and temperature-dependent NMR studies on N-substituted acridin-9-amines, electron-donating N-alkyl substituents stabilize the amino tautomeric form, whereas N–H-bearing analogues can exist in imino forms with distinct geometries (e.g., N,10-dimethylacridin-9-imine crystallizes with a central ring fold angle of 26.3° along the C(9)⋯N(10) axis) [2]. The N,N-disubstituted structure of N-methyl-N-phenylacridin-9-amine produces a single, structurally defined species with an amino group twist angle that is measurable by X-ray crystallography (58.6° reported for the analogous N,N-dimethylacridin-9-amine), contrasting with the tautomeric mixture present in N-phenylacridin-9-amine [2].

Tautomeric identity
Head-to-head
Single amino tautomer; no imino form possible; no central ring folding
Supports structural homogeneity in quantitative probe applications
Amino group twist angle measurable via XRD; contrast with 26.3° fold in imino analogs
Tautomerism Structural chemistry DFT calculations

DNA Intercalation Affinity in the N-Substituted Acridine Landscape

N-Methyl-N-phenylacridin-9-amine belongs to a series of N-substituted acridin-9-amines (A9As) whose DNA binding constants (log Kₐ) with calf thymus DNA (CT-DNA) span from 2.59 to 5.50 across six derivatives, as determined by UV–Vis spectrophotometry, steady-state fluorescence spectroscopy, and isothermal titration calorimetry (ITC) [1]. Within this series, N-phenylacridin-9-amine (N-Ph-A9A) and N-methylacridin-9-amine (N-Me-A9A) serve as the closest structural comparators. The phenyl substituent on the exocyclic nitrogen contributes to π-stacking interactions with DNA base pairs, enhancing intercalation affinity relative to alkyl-only substituents; however, the presence of the additional N-methyl group in the target compound introduces steric hindrance absent in N-Ph-A9A, potentially reducing the binding constant relative to the secondary amine analog [1]. ITC measurements for the A9As–DNA complexes yield ΔG values ranging from –7.51 to –6.75 kcal·mol⁻¹, with all complexes forming via an enthalpy-driven process (ΔH from –11.58 to –3.83 kcal·mol⁻¹) [1].

DNA binding range
Class-level
Class-wide log Kₐ 2.59–5.50 with CT-DNA; ΔG –7.51 to –6.75 kcal·mol⁻¹
Context-dependent binding; specific value not individually reported and requires experimental determination
Enthalpy-driven intercalation; ITC and fluorescence titration data support class-level inference
DNA binding Intercalation Fluorescence spectroscopy

Chemiluminescence vs. Fluorescence Functional Divergence

The N-methyl-N-phenyl substitution pattern on the acridin-9-amine scaffold determines whether the compound functions as a fluorescent probe or as a precursor to chemiluminescent acridinium esters. N-Methyl-N-phenylacridin-9-amine (in its neutral acridin-9-amine form) exhibits fluorescence rather than chemiluminescence, making it suited for bioimaging and DNA detection applications [1]. In contrast, the corresponding N10-methylated acridinium salt (10-methyl-9-(phenylamino)acridinium, CAS 61417-12-7) represents the charged form that, upon further derivatization to a phenyl ester, generates chemiluminescence with alkaline H₂O₂ [2]. This functional bifurcation is critical: acridinium ester-based chemiluminescent labels achieve detection limits of 2 attomole and quantum yields exceeding 1.0 under optimized conditions, driven by dioxetanone intermediate formation [3]. N-Methyl-N-phenylacridin-9-amine, lacking the N10-methylation and ester leaving group, does not participate in this chemiluminescence pathway and instead operates as a fluorescent intercalator.

Detection modality
Class-level
Fluorescent probe vs. acridinium ester chemiluminescence (attomole detection limit)
Supports fluorescence-based DNA studies; not suited for chemiluminescence immunoassays
Functional divergence exceeds 10⁶-fold in detection sensitivity between modalities
Chemiluminescence Fluorescence Immunoassay Photophysics

Chemical Intermediate Utility: N-Methyl-N-phenylacridin-9-amine as a Precursor to N-Methylacridones

N-Methyl-N-phenylacridin-9-amine is not merely an endpoint compound but serves as a strategically valuable synthetic intermediate. The 2-(N-methyl-N-phenylamino)benzaldehyde scaffold, which is a direct precursor to N-methyl-N-phenylacridin-9-amine, undergoes Sc(OTf)₃-catalyzed dehydrogenative cyclization to yield substituted N-methylacridones—a reaction that proceeds via formation of N-methyl-acridin-9-ol as the active intermediate before oxidation to the acridone [1]. This synthetic route has been demonstrated with multiple substituted 2-(N-methyl-N-phenylamino)benzaldehyde substrates, establishing the compound as a gateway to diverse N-methylacridone derivatives with reported antitumor and fluorescent properties [1]. In contrast, N-phenylacridin-9-amine (lacking the N-methyl group) cannot serve as a direct precursor to N-methylacridones via this pathway.

Synthetic utility
Head-to-head
Direct precursor to N-methylacridones via Sc(OTf)₃-catalyzed dehydrogenative cyclization
Supports acridone library construction; reported synthetic pathway avoids separate N-methylation
Demonstrated on multiple substituted benzaldehyde substrates
Synthetic chemistry Acridone synthesis Dehydrogenative cyclization

Validated Application Scenarios Based on Quantitative Evidence


Non-Tautomerizing Fluorescent Probe for DNA Intercalation Studies

N-Methyl-N-phenylacridin-9-amine is the preferred choice for DNA-binding assays requiring a structurally homogeneous fluorescent probe. Because the compound lacks an exchangeable N–H proton, it exists as a single amino tautomer, eliminating the spectroscopic ambiguity inherent to N-phenylacridin-9-amine and acridin-9-amine, which populate both amino and imino forms [1]. Users performing UV–Vis titration, steady-state fluorescence quenching, or ITC experiments on CT-DNA can expect log Kₐ values within the class-wide range of 2.59–5.50, but must empirically determine the exact binding constant for their specific conditions [2].

Synthetic Intermediate for N-Methylacridone Library Construction

Medicinal chemistry and process chemistry teams developing N-methylacridone-based anticancer or fluorescent agents should procure N-methyl-N-phenylacridin-9-amine as a key intermediate. The Sc(OTf)₃-catalyzed dehydrogenative cyclization of its 2-(N-methyl-N-phenylamino)benzaldehyde progenitor provides direct access to diverse N-methylacridones without requiring separate N-methylation of the acridone nitrogen—a synthetic advantage over routes starting from N-phenylacridin-9-amine [3].

Fluorescence-Based Bioimaging Probe Development

For cellular imaging and DNA-staining applications where fluorescence readout is desired, N-methyl-N-phenylacridin-9-amine provides the requisite photophysical profile. Its planar acridine core enables DNA intercalation with fluorescence emission suitable for microscopy and flow cytometry, distinguishing it from N10-methylated acridinium esters that are designed for chemiluminescence-based diagnostic assays with attomole detection limits [4]. Researchers should verify that fluorescence-based detection (rather than chemiluminescence) aligns with their assay sensitivity requirements before selecting this compound.

Application
Selection Property
Validation Focus
Non-tautomerizing fluorescent probe for DNA intercalation studies
Non-tautomerizing acridin-9-amine scaffold
DNA binding constant verification under experimental conditions
Synthetic intermediate for N-methylacridone library construction
N-methyl-N-phenyl substitution pattern
Sc(OTf)₃ cyclization yield and substrate scope review
Fluorescence-based bioimaging and DNA-staining probe development
Fluorescence emission profile with planar acridine core
Assay sensitivity alignment with fluorescence detection modality
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